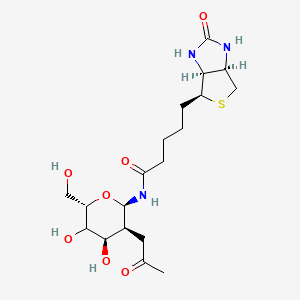
INDIUM CHLORIDE, HYDROUS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Reactions
Indium (III) chloride is used in famous organic reactions such as Friedel-Crafts acylation and Diels-Alder reaction as a lewis acid catalyst . These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Thioacetalization Catalyst
Indium (III) chloride is an efficient catalyst for thioacetalization . This reaction is used in organic synthesis for the protection of carbonyl groups in aldehydes and ketones.
Enantioselective Ring-Opening Catalyst
It catalyzes the enantioselective ring-opening of meso-aziridines with thiols . This reaction is important in the field of synthetic chemistry for the production of enantiomerically pure compounds.
Synthesis of Indolylindolines
Indium (III) chloride can be used as a catalyst to synthesize indolylindolines through self-addition of indoles . Indolylindolines are important compounds in medicinal chemistry due to their biological activities.
Synthesis of Vinyl Indoles
It can also catalyze the synthesis of vinyl indoles from unfunctionalized indoles and vinyl azides . Vinyl indoles are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.
Synthesis of Cycloadducts
Indium (III) chloride can be used to synthesize a variety of cycloadducts through the reaction of olefinic acetals with isoprene and cyclopentadiene . Cycloadducts are useful in the synthesis of complex cyclic structures in organic chemistry.
Preparation of Semiconductor Materials
Owing to its optoelectronic properties, Indium (III) chloride is also used to prepare many semiconductor materials . These materials have applications in various fields such as electronics and solar energy.
Synthesis of Complex Organic Molecules
Due to its high tolerance to most of the oxygen and nitrogen containing functional groups, Indium (III) chloride is used in the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Indium Chloride, Hydrous primarily targets monoclonal antibodies in preparations used for in vivo diagnostic imaging procedures . It is also used for radiolabeling Zevalin in preparations used for radioimmunotherapy procedures .
Mode of Action
Indium Chloride, Hydrous acts as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Biochemical Pathways
Indium Chloride, Hydrous is involved in a variety of biochemical pathways. It is used as a catalyst in the synthesis of indolylindolines through self-addition of indoles . It also catalyzes the formation of vinyl indoles from unfunctionalized indoles and vinyl azides .
Pharmacokinetics
It has been observed that indium complexes mostly get into the systemic circulation after inhalation through the lungs .
Result of Action
The result of Indium Chloride, Hydrous’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the formation of various compounds, including indolylindolines and vinyl indoles .
Action Environment
The action of Indium Chloride, Hydrous can be influenced by environmental factors. For instance, it reacts with water, catalyzing a disproportionation reaction . It also reacts with oxygen in the air when heated .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Indium Chloride, Hydrate can be achieved through the reaction of Indium metal with Hydrochloric acid in the presence of water.", "Starting Materials": [ "Indium metal", "Hydrochloric acid", "Water" ], "Reaction": [ "Add Indium metal to a flask containing Hydrochloric acid and water", "Heat the mixture to 60-70°C and stir for several hours", "Filter the resulting solution to remove any impurities", "Cool the solution to room temperature and allow it to stand for several hours", "Crystals of Indium Chloride, Hydrate will form and can be collected by filtration", "Wash the crystals with cold water and dry them in a desiccator" ] } | |
CAS-Nummer |
143983-91-9 |
Produktname |
INDIUM CHLORIDE, HYDROUS |
Molekularformel |
Cl3H2InO |
Molekulargewicht |
239.19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)


![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)